4-hydroxy-2H,3H,4H-1??-thieno[2,3-b]thiopyran-1,1-dione
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Overview
Description
4-hydroxy-2H,3H,4H-1??-thieno[2,3-b]thiopyran-1,1-dione is a chemical compound known for its unique structure and properties It is a member of the thienothiopyran family, which is characterized by a fused ring system containing both sulfur and oxygen atoms
Mechanism of Action
Target of Action
GNF-Pf-751, also known as “7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol” or “4-Hydroxy-3,4-dihydro-1Lambda6-thieno[2,3-B]thiopyran-1,1(2H)-dione”, primarily targets the PfMFR3 , an orphan apicomplexan transporter in Plasmodium falciparum . PfMFR3 is predicted to be a member of the major facilitator superfamily (MFS) and is associated with drug resistance for clinically relevant antimalarials that target the mitochondria .
Mode of Action
The compound interacts with its target, PfMFR3, and inhibits its function . This interaction leads to decreased sensitivity to MMV085203 and GNF-Pf-3600 as well as other compounds that have a mitochondrial mechanism of action . Mutations in pfmfr3 provide no protection against compounds that act in the food vacuole or the cytosol .
Biochemical Pathways
It is known that the compound interferes with the function of pfmfr3, which plays roles in mitochondrial transport as well as drug resistance . This suggests that GNF-Pf-751 may affect the mitochondrial pathways in Plasmodium falciparum.
Result of Action
The inhibition of PfMFR3 by GNF-Pf-751 results in decreased sensitivity to certain antimalarial compounds . This suggests that the compound may have potential as a novel therapeutic agent for malaria, particularly in cases where resistance to other antimalarials has developed.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-2H,3H,4H-1??-thieno[2,3-b]thiopyran-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thieno[2,3-b]thiopyran derivative with an oxidizing agent to introduce the dioxo functionality. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like trifluoroacetic acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-2H,3H,4H-1??-thieno[2,3-b]thiopyran-1,1-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the sulfur and oxygen atoms.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include sulfone derivatives, hydroxylated compounds, and various substituted thienothiopyrans .
Scientific Research Applications
4-hydroxy-2H,3H,4H-1??-thieno[2,3-b]thiopyran-1,1-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as glaucoma.
Industry: Utilized in the development of advanced materials and chemical sensors.
Comparison with Similar Compounds
Similar Compounds
Dorzolamide: A carbonic anhydrase inhibitor used in the treatment of glaucoma.
Sulfone derivatives: Compounds with similar oxidation states and functional groups.
Uniqueness
4-hydroxy-2H,3H,4H-1??-thieno[2,3-b]thiopyran-1,1-dione is unique due to its specific ring structure and the presence of both sulfur and oxygen atoms, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S2/c8-6-2-4-12(9,10)7-5(6)1-3-11-7/h1,3,6,8H,2,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTKAMUOHUPBRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C1O)C=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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